
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, also known as BBU, is a novel urea derivative that has attracted significant attention in recent years due to its potential applications in scientific research. BBU is a synthetic compound that has been developed as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in many cellular processes.
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds related to (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have been explored for their potential in treating bacterial and fungal infections. Singh and Pandey (2006) synthesized derivatives that demonstrated significant antibacterial and antifungal properties, indicating their potential as therapeutic agents in combating these infections (Singh & Pandey, 2006).
Photoelectric Conversion in Solar Cells
The efficiency of dye-sensitized solar cells can be enhanced using derivatives of the compound . Wu et al. (2009) demonstrated that carboxylated cyanine dyes related to this compound significantly improved the photoelectric conversion efficiency of these solar cells (Wu et al., 2009).
Antitumor Activity
Compounds structurally similar to (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown promising results in antitumor studies. Easmon et al. (2006) synthesized derivatives that inhibited cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents (Easmon et al., 2006).
Cardiovascular Research
In cardiovascular research, related compounds have been evaluated for their effects on heart rate and blood pressure. Follath et al. (1976) studied a derivative in dogs and humans, observing significant increases in cardiac output and potential application in treating heart conditions (Follath et al., 1976).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with benzyl isocyanate, followed by reduction of the resulting imine with sodium borohydride and subsequent reaction with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide to form the final product.", "Starting Materials": [ "3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "benzyl isocyanate", "sodium borohydride", "N,N'-diisopropylcarbodiimide", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with benzyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in the presence of a suitable solvent to form the corresponding amine.", "Step 3: Reaction of the amine with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide in the presence of a suitable solvent to form the final product, (E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
941941-15-7 |
Product Name |
(E)-1-benzyl-3-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.422 |
IUPAC Name |
1-benzyl-3-(3-butyl-2-oxoquinazolin-4-yl)urea |
InChI |
InChI=1S/C20H22N4O2/c1-2-3-13-24-18(16-11-7-8-12-17(16)22-20(24)26)23-19(25)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H2,21,23,25) |
InChI Key |
WWMXSUJXZYYJBE-PTGBLXJZSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Bromophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2718528.png)
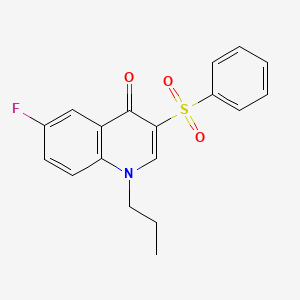
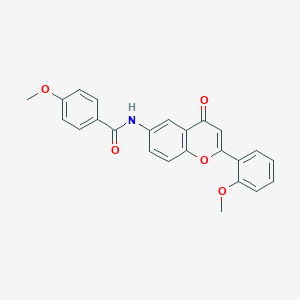
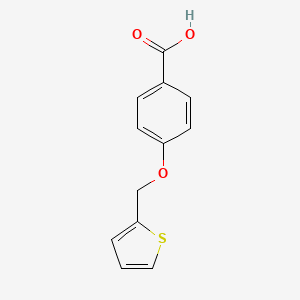
![3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one](/img/structure/B2718538.png)

![benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2718540.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide](/img/structure/B2718541.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2718542.png)
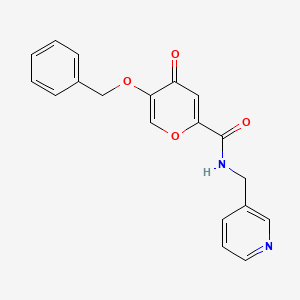
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)
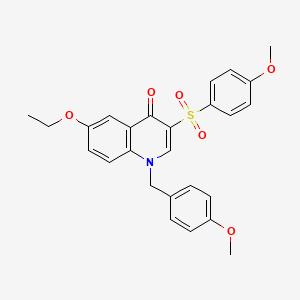

![3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2718550.png)